![molecular formula C11H9F4NO2 B5686239 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one](/img/structure/B5686239.png)
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one is a chemical compound used in scientific research. It is also known as linezolid, which is an antibiotic used to treat bacterial infections. This compound is a member of the oxazolidinone class of antibiotics and has a unique mechanism of action that makes it effective against a wide range of bacteria.
Mechanism of Action
The mechanism of action of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one involves the inhibition of bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome and prevents the formation of the initiation complex, thereby inhibiting protein synthesis. This unique mechanism of action makes it effective against bacteria that are resistant to other classes of antibiotics.
Biochemical and Physiological Effects:
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one has been shown to have minimal toxicity in both animal and human studies. It is well-tolerated and does not have any significant adverse effects on biochemical or physiological parameters.
Advantages and Limitations for Lab Experiments
The main advantage of using 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in lab experiments is its broad-spectrum activity against Gram-positive bacteria. It is also effective against bacteria that are resistant to other classes of antibiotics. However, its use is limited by its high cost and the development of resistance in some bacterial strains.
Future Directions
There are several future directions for the use of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in scientific research. One direction is the development of new oxazolidinone antibiotics with improved activity and reduced toxicity. Another direction is the study of the mechanism of action of oxazolidinone antibiotics and the identification of new targets for antibacterial drugs. Finally, the use of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one in combination with other antibiotics to enhance their activity against resistant bacterial strains is also a promising direction for future research.
Synthesis Methods
The synthesis of 3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one involves the reaction of 3-fluoro-4-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of a base to form the corresponding oxazolidinone. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Scientific Research Applications
3-[3-fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one has been widely used in scientific research as an antibiotic. It has shown excellent activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). It has also been used to study the mechanism of action of oxazolidinone antibiotics and to develop new antibiotics with improved activity.
properties
IUPAC Name |
3-[[3-fluoro-4-(trifluoromethyl)phenyl]methyl]-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F4NO2/c12-9-5-7(1-2-8(9)11(13,14)15)6-16-3-4-18-10(16)17/h1-2,5H,3-4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJBRPNQJXVDQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1CC2=CC(=C(C=C2)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F4NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-Fluoro-4-(trifluoromethyl)benzyl]-1,3-oxazolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.